9-(2-Methylpropyl)-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran
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Overview
Description
9-(2-Methylpropyl)-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique photochromic properties, which means they can change color when exposed to light. This particular compound has a molecular structure that includes a pyran ring fused with an indene moiety, along with two phenyl groups and a 2-methylpropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylpropyl)-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran typically involves multi-step organic reactions. One common method is the Prins cyclization, which involves the reaction of isoprenol and isovaleraldehyde in the presence of an acid catalyst. This reaction forms the tetrahydropyran ring, which is then further modified to introduce the indene and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The choice of catalysts, reaction conditions, and purification methods are optimized to ensure high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
9-(2-Methylpropyl)-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
9-(2-Methylpropyl)-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran has several scientific research applications:
Chemistry: It is used as a photochromic material in the study of light-induced molecular switches.
Biology: Its photochromic properties make it useful in biological imaging and as a probe for studying cellular processes.
Mechanism of Action
The mechanism of action of 9-(2-Methylpropyl)-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran involves its ability to undergo reversible photoisomerization. When exposed to light, the compound absorbs photons and undergoes a structural change, converting from a closed-ring form to an open-ring form. This change alters its optical properties, resulting in a visible color change. The molecular targets and pathways involved in this process are primarily related to the absorption and emission of light energy .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-: Another pyran derivative with similar photochromic properties.
Rose oxide: A compound with a similar pyran ring structure but different substituents.
Uniqueness
What sets 9-(2-Methylpropyl)-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran apart is its specific combination of substituents and the indene moiety, which confer unique photochromic properties and potential applications in various fields. Its ability to undergo reversible photoisomerization with high efficiency makes it particularly valuable in the development of advanced photoresponsive materials.
Properties
CAS No. |
62225-42-7 |
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Molecular Formula |
C28H26O |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
9-(2-methylpropyl)-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C28H26O/c1-19(2)17-25-22-15-9-10-16-23(22)27-24(20-11-5-3-6-12-20)18-26(29-28(25)27)21-13-7-4-8-14-21/h3-16,18-19,24-25H,17H2,1-2H3 |
InChI Key |
OYCHELJUMAZFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2=CC=CC=C2C3=C1OC(=CC3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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